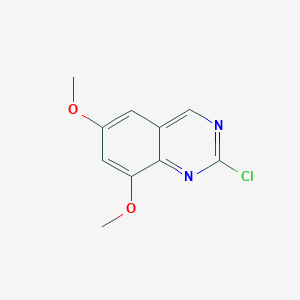

2-Chloro-6,8-dimethoxyquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Contemporary Medicinal Chemistry

The quinazoline skeleton is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. mdpi.comresearchgate.netnih.gov This scaffold's versatility allows for the introduction of various functional groups at different positions, leading to a diverse range of pharmacological activities. mdpi.comnih.gov

Quinazoline derivatives have been reported to exhibit a broad spectrum of biological effects, including:

Anticancer mdpi.comsums.ac.ir

Anti-inflammatory researchgate.netderpharmachemica.com

Antiviral mdpi.com

Antihypertensive researchgate.netnih.gov

Anticonvulsant researchgate.net

The ability of the quinazoline ring system to interact with various biological targets, such as enzymes and receptors, is a key reason for its prominence in drug discovery. nih.govsums.ac.ir The development of numerous synthetic methodologies has further enhanced the accessibility and diversification of quinazoline-based compounds for screening and optimization in medicinal chemistry programs. nih.gov

Structural Context of 2-Chloro-6,8-dimethoxyquinazoline within Quinazoline Derivatives

This compound belongs to the family of dimethoxy-substituted quinazolines. The methoxy (B1213986) groups at positions 6 and 8 are electron-donating, which can influence the reactivity of the quinazoline ring system. The chlorine atom at the 2-position is a key functional group that serves as a reactive handle for nucleophilic substitution reactions. This allows for the facile introduction of various amine, oxygen, and sulfur nucleophiles to generate a library of new quinazoline derivatives.

The specific placement of the methoxy groups at the 6- and 8-positions distinguishes it from other isomers like the more commonly researched 6,7-dimethoxyquinazoline (B1622564) derivatives. derpharmachemica.comresearchgate.net This particular substitution pattern can lead to unique pharmacological profiles and structure-activity relationships.

Historical Perspectives on Quinazoline Research Relevant to Dimethoxyquinazolines

The exploration of quinazoline chemistry dates back to the late 19th century. However, significant interest in their biological activities surged in the mid-20th century. Early research into dimethoxy-substituted quinazolines, particularly those with substitutions at the 6 and 7 positions, led to the discovery of potent and selective α1-adrenoceptor antagonists. acs.org These findings were instrumental in the development of antihypertensive agents.

The synthesis of various dimethoxyquinazoline derivatives has been a subject of extensive research. For instance, methods for the preparation of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) from 6,7-dimethoxyquinazolin-2,4-dione have been well-documented. derpharmachemica.comresearchgate.net These di-chloro intermediates are then used to synthesize mono- and di-substituted derivatives. The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a related compound, has also been described, highlighting the importance of chloro-substituted quinazolines as key intermediates. google.comgoogle.com

The accumulated knowledge from the study of various dimethoxyquinazoline isomers has provided a solid foundation for investigating the properties and potential applications of this compound.

Detailed Research Findings

The following table summarizes key data related to this compound and its closely related analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 4-chloro-6,8-dimethoxyquinazoline | Not Available | C10H9ClN2O2 | 224.64 | Chemical Intermediate |

| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 | C10H10ClN3O2 | 239.66 | Intermediate for Terazosin |

| 4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | 1044768-40-2 | C11H10Cl2N2O2 | 273.12 | Chemical Synthesis |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 27631-29-4 | C10H8Cl2N2O2 | 259.09 | Intermediate for Anti-inflammatory Agents |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

2-chloro-6,8-dimethoxyquinazoline |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-7-3-6-5-12-10(11)13-9(6)8(4-7)15-2/h3-5H,1-2H3 |

InChI Key |

YFQCWXCEVKJBNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C(=C1)OC)Cl |

Origin of Product |

United States |

Derivatization and Analog Synthesis of 2 Chloro 6,8 Dimethoxyquinazoline

Modification at the 2-Position of the Quinazoline (B50416) Ring

The chlorine atom at the 2-position of 2-Chloro-6,8-dimethoxyquinazoline is a key functional group, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of substituents.

Amine and Substituted Amine Derivatives

The reaction of this compound with ammonia (B1221849) or various primary and secondary amines is a fundamental strategy for creating 2-aminoquinazoline (B112073) derivatives. These reactions are typically performed in a suitable solvent like ethanol (B145695) or methanol (B129727) at elevated temperatures. The resulting 2-amino-6,8-dimethoxyquinazolines can be further modified. For instance, treatment of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline with acyl chlorides in the presence of a base like triethylamine (B128534) yields a variety of N-acylated derivatives. acs.org

The synthesis of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines has also been explored as potential alpha 1-adrenoceptor antagonists. nih.gov These syntheses highlight the utility of the 2-chloro position as a handle for introducing complex side chains.

Other Nucleophilic Substitution Reactions

Beyond amines, other nucleophiles can be employed to displace the chlorine atom at the 2-position. For example, the chlorine atom can be substituted by thiols to introduce sulfur-containing moieties. Additionally, hydrazinolysis of a related 2-chloro-4-hydrazinoquinazoline derivative has been shown to be challenging, indicating that the reactivity at the 2-position can be influenced by the substituent at the 4-position.

Modification at the 4-Position of the Quinazoline Ring

The 4-position of the quinazoline ring, when activated with a leaving group such as chlorine, provides another strategic site for derivatization. This is often achieved by starting with a 2,4-dichloro-6,8-dimethoxyquinazoline precursor.

Amination Reactions

Regioselective nucleophilic aromatic substitution (SNAr) is a well-established method for introducing amino groups at the 4-position of 2,4-dichloroquinazoline (B46505) precursors. mdpi.comnih.gov The reaction with various amines, including anilines and aliphatic amines, preferentially occurs at the more reactive 4-position. mdpi.comnih.govnih.gov For instance, reacting 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with aniline (B41778) derivatives in isopropanol (B130326) leads to the formation of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.netderpharmachemica.com Similarly, treatment with aqueous ammonia can selectively introduce an amino group at the 4-position. The choice of solvent can be crucial, with dioxane being a common choice for these amination reactions. mdpi.comstackexchange.com

The synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) is a key step in the preparation of several pharmaceutical agents. nbinno.com One synthetic route involves the chlorination of 2,4-dihydroxy-6,7-dimethoxyquinazoline to yield the 2,4-dichloro intermediate, followed by selective amination at the 4-position.

Table 1: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

| Starting Material | Reagent | Product | Reference |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives | researchgate.netderpharmachemica.com |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)-aniline | N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine | mdpi.com |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-aminophenol | 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol | mdpi.com |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 3'-aminoacetophenone | 2-chloro-4-(3-acetylphenylamino)-6,7-dimethoxyquinazoline | nih.gov |

Strategies for Further Functionalization

Once the 4-position is functionalized, further modifications can be undertaken. For example, a 2-chloro-4-anilinoquinazoline derivative bearing an acetophenone (B1666503) group can undergo a Claisen-Schmidt condensation with aromatic aldehydes to yield quinazoline-chalcones. nih.gov These chalcones can then be reacted with other reagents, such as 2,4,5,6-tetraaminopyrimidine, to construct more complex heterocyclic systems like pyrimidodiazepines. nih.gov This demonstrates a strategy of building upon a pre-functionalized quinazoline core to access diverse chemical space.

Exploration of Substituent Effects at the 6 and 8 Positions

The methoxy (B1213986) groups at the 6 and 8 positions of the quinazoline ring play a significant role in modulating the electronic properties and biological activity of the resulting derivatives. The presence of these electron-donating groups can influence the reactivity of the chloro substituents at the 2- and 4-positions.

Structure-activity relationship (SAR) studies on various quinazoline derivatives have highlighted the importance of the substitution pattern on the benzene (B151609) portion of the scaffold. acs.orgnih.govnih.gov For example, in the context of EGFR kinase inhibitors, the presence of electron-donating groups at the 6 and 7 positions of the quinazoline core was found to increase the activity of the compounds. nih.gov While the provided information primarily focuses on 6,7-dimethoxy substitution, the principles can be extended to the 6,8-dimethoxy arrangement. The electronic influence of these methoxy groups is crucial for the interaction of the quinazoline derivatives with their biological targets.

Synthesis of Hybrid Molecules and Conjugates

Information regarding the synthesis of hybrid molecules and conjugates from this compound is not currently available in the reviewed scientific literature.

Novel Quinazoline Scaffold Modifications

Detailed research findings on novel modifications of the this compound scaffold are not present in the accessible literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 2 Chloro 6,8 Dimethoxyquinazoline Derivatives

Correlation of Structural Features with Biological Activity

The chlorine atom at the 2-position of the quinazoline (B50416) ring is a key feature that enhances the electrophilicity of the carbon atom to which it is attached. This increased electrophilicity makes the compound more susceptible to nucleophilic substitution reactions, which is a common strategy for synthesizing libraries of derivatives with diverse functionalities. In the context of biological activity, particularly in kinase inhibition, the chloro group can serve as a crucial attachment point for linkers or can be displaced by amino acid residues within the ATP binding pocket of an enzyme. While direct crystallographic data for 2-chloro-6,8-dimethoxyquinazoline is limited, the role of the chloro group in similar quinazoline-based inhibitors, such as dual EGFR and VEGFR-2 inhibitors, has been noted. nih.gov The presence of a halogen, like chlorine, can also contribute to favorable intermolecular interactions within a protein's binding pocket, potentially enhancing binding affinity. youtube.com

The methoxy (B1213986) groups, in this case at the 6- and 7-positions, are prevalent in many natural products and approved drugs. nih.gov These groups are known to influence a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. derpharmachemica.com The electron-donating nature of the methoxy groups can modulate the electronic environment of the quinazoline ring system. In many quinazoline-based inhibitors, the 6,7-dimethoxy substitution pattern is crucial for high-affinity binding to the target protein. For instance, in inhibitors of the lysine (B10760008) methyltransferase SETD8, the 6,7-dimethoxy groups are a common feature in active compounds. acs.org These groups can form important hydrogen bonds or other interactions with the protein target, and their presence is often a starting point in the design of new derivatives. nih.gov

The 2- and 4-positions of the quinazoline ring are critical for derivatization and have a profound impact on the biological activity. The 2-chloro group can be readily substituted to introduce a variety of chemical moieties. acs.org Similarly, the 4-position is often modified to explore interactions with the target protein.

In a study of anti-inflammatory agents, a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives were synthesized. derpharmachemica.comresearchgate.net The research found that the nature of the aryl amino group at the 4-position significantly influenced the anti-inflammatory activity. Specifically, the introduction of bulky substituents on the phenyl ring of the arylamino group led to enhanced activity. derpharmachemica.com One compound in this series, 2-Chloro-N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, showed the highest activity among the synthesized derivatives. derpharmachemica.comresearchgate.net

The following table summarizes the in vitro anti-inflammatory activity of some of these derivatives:

| Compound | Substituent at 4-position | IC50 (µg/mL) |

| 1 | N-(4-nitrophenyl) | 2.503 |

| 2 | N-(4-chlorophenyl) | 2.225 |

| 3 | N-(2-methyl-4-nitrophenyl) | 1.998 |

| 4 | N-(2,3-dimethylphenyl) | 1.772 |

| Diclofenac Sodium | (Reference Drug) | 1.443 |

Data sourced from Der Pharma Chemica, 2023. derpharmachemica.com

This data clearly indicates that increasing the steric bulk on the 4-position substituent can lead to improved biological performance.

In another example focusing on anticancer activity, quinazoline-chalcones derived from a 2-chloro-4-anilinoquinazoline core were synthesized and evaluated. nih.gov These studies further underscore the importance of the substituents at these positions for achieving potent biological effects.

Computational Approaches in SAR/QSAR Modeling

Computational methods are invaluable tools in modern drug discovery, allowing for the rational design of new compounds and the prediction of their biological activities.

Both ligand-based and structure-based design principles are applied to quinazoline derivatives. Structure-based design relies on the known three-dimensional structure of the target protein. Docking simulations, for example, can predict how a molecule like 2-chloro-6,7-dimethoxyquinazoline (B184895) or its derivatives will bind to the active site of a kinase. This allows for the design of compounds with improved binding affinity and selectivity.

Ligand-based design is used when the structure of the target protein is unknown. This approach uses a set of known active and inactive molecules to build a model that relates their chemical structures to their biological activity.

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For quinoline (B57606) derivatives, which are structurally related to quinazolines, 3D-QSAR studies using methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully employed to develop predictive models for antitubercular activity. nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.gov

For a series of 1,4-dihydropyridine (B1200194) and 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives with COX-2 inhibitory activity, QSAR models were developed using multiple linear regression. nih.gov These models were able to predict the inhibitory activity based on specific molecular descriptors derived from the compounds' structures. nih.gov Such predictive models are crucial for prioritizing the synthesis of new compounds and avoiding unnecessary experimental work. nih.gov For 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, it has been suggested that developing more derivatives with bulky groups could lead to better anti-inflammatory activity, a hypothesis that could be further explored and refined using QSAR modeling. derpharmachemica.com

Molecular Recognition and Binding Interactions of this compound Derivatives

Research on closely related analogues, such as 2-chloro-6,7-dimethoxyquinazoline derivatives, has provided insights into how the quinazoline scaffold can interact with biological targets. For instance, studies on 2-chloro-4-anilinoquinazoline derivatives have shown that these compounds can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2). lookchem.com These interactions are often characterized by hydrogen bonds forming between the quinazoline core and key amino acid residues within the ATP-binding pocket of the kinases. lookchem.com Furthermore, some quinazoline derivatives have been found to interact with DNA through intercalation and groove binding. lookchem.com

However, due to the strict focus of this article on this compound, the specific binding modes, key interacting residues, and quantitative binding data for this particular compound and its derivatives cannot be provided. The precise positioning of the methoxy groups on the quinazoline ring is critical in determining the molecule's electronic properties and spatial arrangement, which in turn dictates its binding affinity and selectivity for a given biological target. Without dedicated research on the 6,8-dimethoxy isomer, any discussion of its molecular recognition would be speculative and fall outside the scope of this review.

Future research, including molecular docking and co-crystallization studies, would be necessary to elucidate the specific molecular interactions of this compound with its potential biological targets.

Mechanistic Investigations of Biological Activity of 2 Chloro 6,8 Dimethoxyquinazoline Derivatives

Enzyme Inhibition Profiles and Specificity

Derivatives of the quinazoline (B50416) scaffold have been investigated for their ability to inhibit a range of enzymes critical to cellular processes. The following subsections detail the inhibitory activity of compounds related to 2-Chloro-6,8-dimethoxyquinazoline against specific enzyme families.

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC3, HDAC6)

While specific inhibitory data for this compound derivatives against HDAC3 and HDAC6 are not extensively available in the current body of research, studies on structurally related quinazolinone-based compounds have demonstrated the potential of this chemical class as HDAC inhibitors. Histone deacetylases are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy. imtm.cz

HDAC6, a class IIb HDAC, is a particularly attractive target due to its primary cytoplasmic localization and its role in deacetylating non-histone proteins like tubulin. imtm.cznih.gov The development of selective HDAC6 inhibitors is pursued to minimize the side effects associated with broader spectrum HDAC inhibitors. imtm.cz Research into novel 2-aminobenzamide (B116534) derivatives featuring a quinazolinone cap group has identified compounds with inhibitory activity against HDAC6. For instance, one such derivative showed an IC50 value of 40,000 nM for HDAC6. imtm.cz Another study focused on quinazoline-4-(3H)-one based compounds identified a derivative with an IC50 of 370 nM against HDACs. imtm.cz These findings, while not directly on the this compound core, underscore the potential of the broader quinazoline family as a source of HDAC inhibitors.

Kinase Inhibition (e.g., EGFR, JAK3, FLT3, PDGFR, KIT)

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting those involved in cancer cell signaling.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov One of the most potent compounds from this series, compound 8o , demonstrated significant inhibitory activity against both kinases. nih.gov In a similar vein, a series of 6,7-dimorpholinoalkoxy quinazoline derivatives were evaluated as EGFR inhibitors. nih.govCompound 8d from this series was particularly effective against both wild-type and mutant EGFR. nih.gov

Interactive Table: EGFR Inhibition by Quinazoline Derivatives

| Compound | Target | IC50 (nM) | Cell Lines |

|---|---|---|---|

| Compound 8o | EGFR | ~11-fold more potent than prototype | Not specified |

| Compound 8d | EGFR-TK (wt) | 7.0 | A431, A549, SW480 |

| Compound 8d | EGFR-TK (T790M) | 9.3 | NCI-H1975 |

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition:

Activating mutations in FLT3 are common in acute myeloid leukemia (AML). nih.govnih.gov While specific data for this compound derivatives is limited, research on new imidazo[1,2-b]pyridazine (B131497) derivatives, which can be considered bioisosteres, has shown potent inhibition of FLT3. nih.gov For example, compound 34f from this class showed nanomolar inhibitory activity against both FLT3-ITD and the D835Y mutant. nih.gov This suggests that related heterocyclic scaffolds may also possess anti-FLT3 activity.

Interactive Table: FLT3 Inhibition by Imidazo[1,2-b]pyridazine Derivatives

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 34f | FLT3-ITD | 4 |

| Compound 34f | FLT3-D835Y | 1 |

There is currently a lack of specific research findings for the inhibition of JAK3, PDGFR, and KIT by this compound derivatives in the public domain.

Lysine (B10760008) Methyltransferase (SETD8, G9a/GLP) Inhibition

Epigenetic regulation through histone methylation is another area where quinazoline derivatives have shown promise.

G9a/GLP Inhibition:

6,7-Dimethoxyquinazoline (B1622564) analogues are established as potent, substrate-competitive inhibitors of the histone lysine methyltransferases G9a and GLP. wikipedia.org These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks associated with transcriptional repression. wikipedia.org Overexpression of G9a is found in many cancers. wikipedia.org While specific data for this compound is not available, the 6,7-dimethoxy substitution pattern is a key feature for potent G9a activity. wikipedia.org

SETD8 Inhibition:

There is limited information regarding the inhibition of SETD8 by this compound derivatives.

Receptor Binding Affinity and Antagonism

Derivatives of this compound have been primarily studied for their interaction with adrenoceptors, which are involved in various physiological processes.

Alpha-Adrenoceptor Binding and Selectivity (α1, α2)

A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines have demonstrated high binding affinity and significant selectivity for α1-adrenoceptors over α2-adrenoceptors. nih.gov These derivatives exhibit binding affinities in the sub-nanomolar range for α1-adrenoceptors, with a selectivity of over 10,000-fold compared to α2 sites. nih.gov The high affinity is attributed to the formation of a protonated α1-adrenoceptor pharmacophore at physiological pH, along with hydrophobic interactions of the substituent at the 2-position of the quinazoline ring. nih.gov

One of the most potent compounds in this series, a dimethoxytriazine derivative, displayed a Ki value of 8 x 10⁻¹¹ M, which is more potent than the well-known α1-antagonist prazosin (B1663645) (Ki = 1.9 x 10⁻¹⁰ M). nih.gov These compounds act as competitive antagonists of the α1-mediated vasoconstrictor action of norepinephrine. nih.gov

Interactive Table: α1-Adrenoceptor Binding Affinity of 4-Amino-6,7-dimethoxyquinazoline Derivatives

| Compound | Ki (M) for α1-adrenoceptor | Selectivity (vs. α2) |

|---|---|---|

| Prazosin (reference) | 1.9 x 10⁻¹⁰ | >10,000-fold |

| Dimethoxytriazine derivative | 8 x 10⁻¹¹ | >10,000-fold |

Receptor-Mediated Signaling Pathways

The interaction of quinazoline derivatives with adrenoceptors can trigger downstream signaling cascades that influence cellular behavior.

α1-Adrenoceptor Signaling:

Interestingly, some quinazoline-based α1-adrenoceptor antagonists, such as doxazosin (B1670899) and terazosin, can induce apoptosis in prostate cancer cells through a mechanism that is independent of their α1-adrenoceptor blocking activity. nih.govnih.gov Studies have shown that these compounds can activate the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. nih.govnih.gov Treatment of prostate cancer cells with doxazosin leads to the induction of several components of the TGF-β1 pathway, including Smad4 and the TGF-β1-inducible early gene (TIEG1). nih.govnih.gov This ultimately results in caspase-3 activation and apoptosis. nih.govnih.gov The TGF-β signaling pathway is known to inhibit cell proliferation and induce apoptosis in epithelial cells. nih.gov

α2-Adrenoceptor Signaling:

The α2-adrenoceptors are G protein-coupled receptors that primarily couple to the Gi/o protein family, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov There is also evidence that α2-adrenoceptors can couple to Gs proteins. nih.gov Agonist binding can also lead to G protein-independent signaling through β-arrestins following receptor phosphorylation by G protein-coupled receptor kinases (GRKs). nih.gov While specific studies on the modulation of α2-adrenoceptor signaling by this compound derivatives are not prominent, the high selectivity of related compounds for the α1 subtype suggests a lesser direct impact on α2-mediated pathways. nih.gov

Antimicrobial and Antiparasitic Mechanisms

While direct studies on this compound are lacking, research into other quinazolinone derivatives with a 6,8-substitution pattern provides some insight into potential antimicrobial activity. A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives explored their efficacy against various bacterial and fungal strains. nih.gov

These compounds were synthesized and tested for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli. nih.gov Their antifungal activity was also assessed against Candida albicans and Aspergillus flavus. nih.gov The investigation determined the Minimum Inhibitory Concentrations (MICs) to quantify the potency of these compounds. nih.gov For example, one of the most effective antibacterial derivatives in the series, compound VIIa , demonstrated significant potency, particularly against E. coli and L. monocytogenes. nih.gov In the context of antifungal activity, a different derivative, compound VIIc , was found to be highly active against C. albicans and A. flavus. nih.gov

These findings suggest that the quinazolinone core with substitutions at the 6 and 8 positions can serve as a scaffold for developing agents with antimicrobial and antifungal properties. However, it is crucial to emphasize that these results are for a dibromo derivative and cannot be directly extrapolated to the dimethoxy compound specified in the subject. Further research is required to determine if this compound or its derivatives exhibit similar or other biological activities.

Computational and Theoretical Studies on 2 Chloro 6,8 Dimethoxyquinazoline and Derivatives

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, vibrational frequencies, and other characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. It has been successfully applied to a variety of quinazoline (B50416) derivatives to predict their molecular structure and properties. DFT calculations, often employing functionals such as B3LYP, are used to optimize the molecular geometry of 2-Chloro-6,8-dimethoxyquinazoline, determining the most stable arrangement of its atoms in three-dimensional space. This optimization provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Data from Molecular Geometry Optimization of a Quinazoline Derivative

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C2-Cl | Value in Å |

| Bond Length | C6-O(CH3) | Value in Å |

| Bond Length | C8-O(CH3) | Value in Å |

| Bond Angle | Cl-C2-N1 | Value in Degrees |

| Bond Angle | C5-C6-O | Value in Degrees |

| Dihedral Angle | C5-C6-O-CH3 | Value in Degrees |

Note: The table illustrates the type of data obtained from DFT calculations. Specific values for this compound are not available in the reviewed literature.

Vibrational Frequencies and Spectroscopic Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional vibrations of its functional groups. These theoretical spectra are invaluable for confirming the molecular structure and understanding the vibrational modes of the quinazoline core and its substituents.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and interactions with other chemical species. Computational methods provide a suite of descriptors that quantify these characteristics.

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov For this compound, the analysis of its frontier orbitals would provide insights into its kinetic stability and potential for participating in chemical reactions. nih.gov

Table 2: Illustrative Electronic Properties of a Quinazoline Derivative

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: This table demonstrates the typical electronic parameters derived from computational studies. Specific values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electrostatic potential around the nitrogen atoms of the quinazoline ring, the chloro substituent, and the methoxy (B1213986) groups, thereby predicting its reactive behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. mdpi.com It examines charge transfer interactions between filled donor and empty acceptor orbitals, which can be quantified by second-order perturbation theory. mdpi.com These interactions, or delocalizations, contribute to the stability of the molecule. An NBO analysis of this compound would reveal the nature of the hybridization of its atoms, the extent of electron delocalization within the aromatic system, and the stabilizing interactions involving the lone pairs of the nitrogen and oxygen atoms and the chloro substituent.

Table 3: Illustrative NBO Analysis Data for a Quinazoline Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | Calculated Value |

| LP(2) O(C6) | σ(C5-C6) | Calculated Value |

| π(C5-C10) | π*(C6-C7) | Calculated Value |

Note: This table exemplifies the data generated from an NBO analysis, showing the stabilization energies of key orbital interactions. Specific values for this compound are not available in the reviewed literature.

Advanced Topological Analyses (ELF, LOL, NCI, RDG, QTAIM)

No literature could be located that has performed Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interaction (NCI), Reduced Density Gradient (RDG), or Quantum Theory of Atoms in Molecules (QTAIM) analyses on this compound.

Future Research Directions and Translational Perspectives for 2 Chloro 6,8 Dimethoxyquinazoline

Targeting Emerging Biological Pathways

There is no available information on the biological targets or pathways modulated by 2-Chloro-6,8-dimethoxyquinazoline.

Development of Novel Synthetic Strategies for Enhanced Accessibility

No specific synthetic routes for this compound have been detailed in the accessible scientific literature.

Exploration of Structure-Activity Relationships for New Therapeutic Areas

Without a single study on the biological activity of this compound, no structure-activity relationships can be established.

Integration of Advanced Computational Methods in Drug Design

There are no published computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, involving this compound.

Potential for Combination Therapies and Multitargeting Approaches

The potential of this compound in combination with other therapeutic agents or as a multitargeting compound remains unexplored.

Q & A

Q. What in vitro models validate the compound’s biological activity?

- Methodological Answer : Cell-based assays (e.g., HEK293 or HepG2) assess cytotoxicity (MTT assay) and target engagement (e.g., EGFR phosphorylation via Western blot). EC₅₀ values are normalized to positive controls (e.g., gefitinib for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.